molecular formula C19H22N6O3 B2581420 8-{(2E)-2-[1-(4-Hydroxyphenyl)ethylidene]hydrazino}-1,3-dimethyl-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione CAS No. 374101-74-3

8-{(2E)-2-[1-(4-Hydroxyphenyl)ethylidene]hydrazino}-1,3-dimethyl-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No. B2581420
CAS RN: 374101-74-3
M. Wt: 382.424
InChI Key: AFJZQODUNZCOGO-CIAFOILYSA-N
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Description

8-{(2E)-2-[1-(4-Hydroxyphenyl)ethylidene]hydrazino}-1,3-dimethyl-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C19H22N6O3 and its molecular weight is 382.424. The purity is usually 95%.
BenchChem offers high-quality 8-{(2E)-2-[1-(4-Hydroxyphenyl)ethylidene]hydrazino}-1,3-dimethyl-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-{(2E)-2-[1-(4-Hydroxyphenyl)ethylidene]hydrazino}-1,3-dimethyl-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Derivatives

  • Hydrazinolysis and Structural Analysis : The process of hydrazinolysis has been applied to related compounds, leading to the formation of novel derivatives. For instance, N-(3-Oxo-1-isoindolinyliden)alanin ethyl ester underwent hydrazinolysis, resulting in compounds with established structures through independent synthesis and X-ray analysis, suggesting a pathway for creating similar compounds (Chaloupka, Bieri, & Heimgartner, 1980).

  • Functional Derivatives of Theophyllines : The synthesis of new functional derivatives of theophyllines, which are structurally similar to the query compound, has been explored. These derivatives have applications in pharmacotherapy for a range of conditions, including depression and hypertension, showcasing the potential for designing biologically active substances (Korobko, 2016).

Biological Activities

  • Chemosensors for Fluoride Ion Detection : Derivatives of 1,8-naphthalimide, which share structural similarities with the target molecule, have been synthesized and used as reversible colorimetric and fluorescent chemosensors for fluoride ion detection, demonstrating the utility of these compounds in analytical applications (Zhang, Zhang, Ding, & Gao, 2020).

  • Antitumor and Antimicrobial Agents : Novel substituted purine derivatives, closely related to the query compound, have been synthesized and evaluated for their anticancer, anti-HIV-1, and antimicrobial activities. These studies indicate the potential therapeutic applications of such compounds in treating various diseases (Rida, Ashour, El‐Hawash, El‐Semary, & Badr, 2007).

properties

IUPAC Name

8-[(2E)-2-[1-(4-hydroxyphenyl)ethylidene]hydrazinyl]-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O3/c1-11(2)10-25-15-16(23(4)19(28)24(5)17(15)27)20-18(25)22-21-12(3)13-6-8-14(26)9-7-13/h6-9,26H,1,10H2,2-5H3,(H,20,22)/b21-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFJZQODUNZCOGO-CIAFOILYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1C2=C(N=C1NN=C(C)C3=CC=C(C=C3)O)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)CN1C2=C(N=C1N/N=C(\C)/C3=CC=C(C=C3)O)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-{(2E)-2-[1-(4-Hydroxyphenyl)ethylidene]hydrazino}-1,3-dimethyl-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione

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